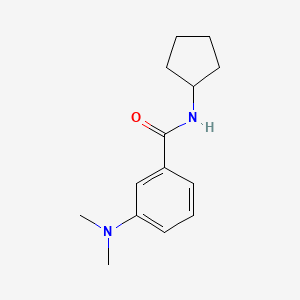![molecular formula C21H27NOS B14960756 N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a sulfanyl group attached to a phenylpropyl chain, and a 2-methylbutan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 3-phenylpropylthiol, under basic conditions.
Attachment of the 2-methylbutan-2-yl Group: The final step involves the alkylation of the benzamide with 2-methylbutan-2-yl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The 2-methylbutan-2-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or aryl-substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The sulfanyl group and benzamide core are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide: Unique due to the presence of both the sulfanyl group and the 2-methylbutan-2-yl substituent.
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)oxy]benzamide: Similar structure but with an oxygen atom replacing the sulfur atom.
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)amino]benzamide: Similar structure but with an amino group replacing the sulfanyl group.
Uniqueness
This compound is unique due to the combination of its sulfanyl group and 2-methylbutan-2-yl substituent, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H27NOS |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-(2-methylbutan-2-yl)-2-(3-phenylpropylsulfanyl)benzamide |
InChI |
InChI=1S/C21H27NOS/c1-4-21(2,3)22-20(23)18-14-8-9-15-19(18)24-16-10-13-17-11-6-5-7-12-17/h5-9,11-12,14-15H,4,10,13,16H2,1-3H3,(H,22,23) |
Clave InChI |
CDRJNERPCKCIEE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)C1=CC=CC=C1SCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
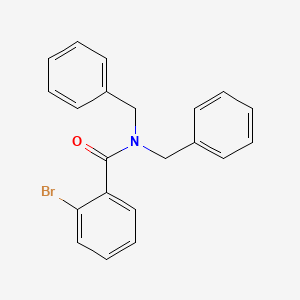
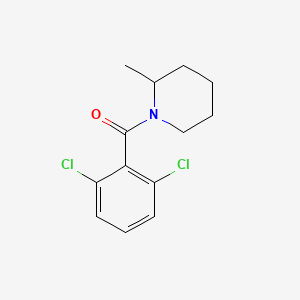
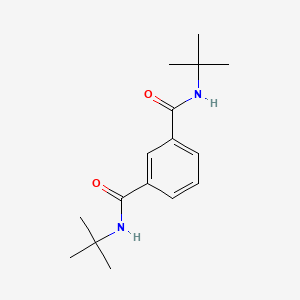
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)


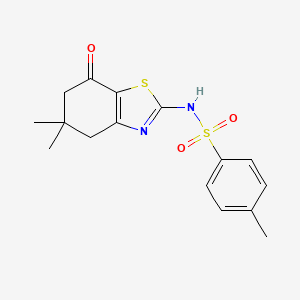

![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B14960744.png)

![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
